3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C17H12F4N2O2. It is a pyrazole derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a pyrazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to form the pyrazole aldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can lead to various substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacterial strains by interfering with their cellular processes. It may act on bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole: Another pyrazole derivative with similar structural features.
Uniqueness
3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14F4N2O2 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C18H14F4N2O2/c1-24-16(12-4-8-14(9-5-12)26-18(21)22)10-15(23-24)11-2-6-13(7-3-11)25-17(19)20/h2-10,17-18H,1H3 |
InChI Key |
BMDIDEJVAKPEER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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